molecular formula C9H13Br2NO3 B12880146 (2R)-3,4-Dibromopyrrolidine-2-carboxylic butyric anhydride

(2R)-3,4-Dibromopyrrolidine-2-carboxylic butyric anhydride

Cat. No.: B12880146
M. Wt: 343.01 g/mol
InChI Key: KJSXVOFNXSFGKX-PSZVVPIUSA-N
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Description

(2R)-3,4-Dibromopyrrolidine-2-carboxylic butyric anhydride is a complex organic compound that belongs to the class of pyrrolidine derivatives Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-3,4-Dibromopyrrolidine-2-carboxylic butyric anhydride typically involves the bromination of pyrrolidine derivatives followed by the introduction of the butyric anhydride group. One common method involves the use of N-bromosuccinimide (NBS) as a brominating agent under mild conditions to achieve selective bromination at the 3 and 4 positions of the pyrrolidine ring. The resulting dibromopyrrolidine is then reacted with butyric anhydride in the presence of a suitable catalyst to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, green chemistry principles, such as the use of less toxic reagents and solvents, can be applied to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

(2R)-3,4-Dibromopyrrolidine-2-carboxylic butyric anhydride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of debrominated or partially debrominated products.

    Substitution: Nucleophilic substitution reactions can occur at the bromine sites, leading to the formation of various substituted pyrrolidine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include various oxo, debrominated, and substituted pyrrolidine derivatives, which can have different biological and chemical properties.

Scientific Research Applications

(2R)-3,4-Dibromopyrrolidine-2-carboxylic butyric anhydride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of fine chemicals.

Mechanism of Action

The mechanism of action of (2R)-3,4-Dibromopyrrolidine-2-carboxylic butyric anhydride involves its interaction with specific molecular targets and pathways. The bromine atoms and the butyric anhydride moiety play crucial roles in its reactivity and biological activity. The compound can bind to proteins and enzymes, altering their function and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the derivatives being studied.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidin-2-one: A simpler derivative with a five-membered lactam ring, known for its biological activities.

    3-Iodopyrroles: Compounds with similar structural motifs but with iodine instead of bromine, used in the synthesis of drugs and fine chemicals.

Uniqueness

(2R)-3,4-Dibromopyrrolidine-2-carboxylic butyric anhydride is unique due to the presence of two bromine atoms and the butyric anhydride group, which confer distinct chemical and biological properties

Properties

Molecular Formula

C9H13Br2NO3

Molecular Weight

343.01 g/mol

IUPAC Name

butanoyl (2R)-3,4-dibromopyrrolidine-2-carboxylate

InChI

InChI=1S/C9H13Br2NO3/c1-2-3-6(13)15-9(14)8-7(11)5(10)4-12-8/h5,7-8,12H,2-4H2,1H3/t5?,7?,8-/m0/s1

InChI Key

KJSXVOFNXSFGKX-PSZVVPIUSA-N

Isomeric SMILES

CCCC(=O)OC(=O)[C@@H]1C(C(CN1)Br)Br

Canonical SMILES

CCCC(=O)OC(=O)C1C(C(CN1)Br)Br

Origin of Product

United States

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